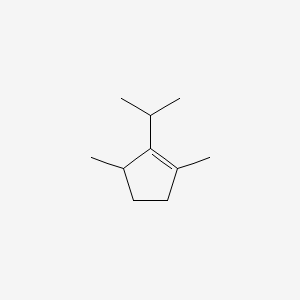
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound with a unique cyclopropene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-phenyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the cyclopropene ring.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropenes, cyclopropanes, and functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- 3-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Uniqueness
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties. Its butyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
824425-10-7 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-3-4-10-13-11(2)15(13,14(16)17)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17) |
Clave InChI |
MVYHJMRKEKEIRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C1(C2=CC=CC=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)







![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)
